molecular formula C4H8ClNO2 B009767 Azetidine-3-carboxylic acid hydrochloride CAS No. 102624-96-4

Azetidine-3-carboxylic acid hydrochloride

Cat. No.: B009767
CAS No.: 102624-96-4
M. Wt: 137.56 g/mol
InChI Key: RNIZUCJGSDJAOQ-UHFFFAOYSA-N
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Description

Azetidine-3-carboxylic acid hydrochloride (A3CH) is a synthetic organic compound that has been studied for its potential applications in various fields such as drug synthesis, biochemistry, and medical research. It is a cyclic urea derivative of azetidine-3-carboxylic acid and is a white, crystalline solid that is soluble in water and alcohol. A3CH is a versatile compound that has been used in the synthesis of other compounds and has been studied for its potential applications in the fields of biochemistry and medical research.

Scientific Research Applications

  • Liver Fibrosis Treatment : Rojkind (1973) found that L-Azetidine-2-carboxylic acid (AZC) partially ameliorates liver fibrosis in rats treated with carbon tetrachloride. This compound reduces collagen formation and free proline levels without affecting noncollagenous protein synthesis (Rojkind, 1973).

  • Collagen Synthesis Inhibition : Lane, Dehm, and Prockop (1971) demonstrated that Azetidine-2-carboxylic acid effectively arrests collagen accumulation in rapidly growing chick embryos, leading to increased fragility and decreased collagen synthesis and extrusion rates (Lane, Dehm, & Prockop, 1971).

  • Ion Transport in Plants : Pitman et al. (1977, 1980) observed that Azetidine 2-carboxylic acid (AZ) inhibits ion release to the xylem of excised barley roots and affects ion movement across the root to the xylem without reducing hydraulic conductivity. These findings suggest its role in symplast-to-xylem ion transport (Pitman et al., 1977) (Pitman, 1980).

  • Pharmaceutical and Biotechnology Applications : Bartholomew and Stocks (1991) identified a novel rearrangement reaction for converting 3-(chloromethyl)azetidin-2-ones to azetidine-3-carboxylic acid esters, suggesting potential applications in pharmaceuticals and biotechnology (Bartholomew & Stocks, 1991).

  • Enzyme Inhibition : Lawande et al. (2015) synthesized polyhydroxylated azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid, showing inhibitory activity against Aspergillus niger amyloglucosidase, with one compound demonstrating significant activity (Lawande et al., 2015).

  • Radiosensitization in Cancer Treatment : Rijn, Berg, and Mast (1999) found that Azetidine enhances hepatoma cell killing by radiosensitization and growth inhibition, suggesting its potential use in cancer therapy (Rijn, Berg, & Mast, 1999).

  • Synthesis of Biologically Active Compounds : Various studies, such as those by Ji et al. (2018) and Miller et al. (2003), have developed practical methods for synthesizing azetidine-3-carboxylic acid derivatives, enhancing the accessibility of this compound for further research and application in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018) (Miller et al., 2003).

Safety and Hazards

Azetidine-3-carboxylic acid hydrochloride has low toxicity by ingestion and skin contact . When heated to decomposition, it emits toxic vapors of NOx . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Azetidines have seen remarkable advances in their chemistry and reactivity recently . They are used in drug discovery, polymerization, and as chiral templates . Future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

Biochemical Analysis

Biochemical Properties

Azetidine-3-carboxylic acid hydrochloride is known to interact with various biomolecules. For instance, it has been found to bind with affinity equal to that of glycine in a [3H]strychnine binding assay . Simple substitution of the 1-, 2-, 4-, or 5-position resulted in a marked loss of affinity . This suggests that this compound may have a role in modulating the activity of certain enzymes and proteins.

Molecular Mechanism

Its reactivity is driven by a considerable ring strain, which could potentially be leveraged to trigger unique reactivity under appropriate reaction conditions

Properties

IUPAC Name

azetidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-5-2-3;/h3,5H,1-2H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIZUCJGSDJAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538625
Record name Azetidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102624-96-4
Record name Azetidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102624-96-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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